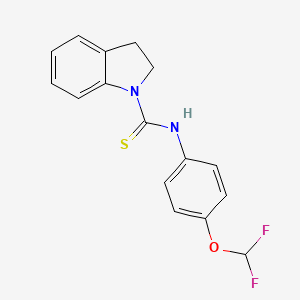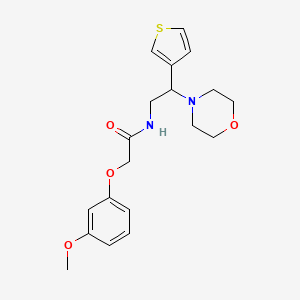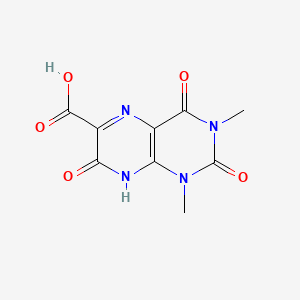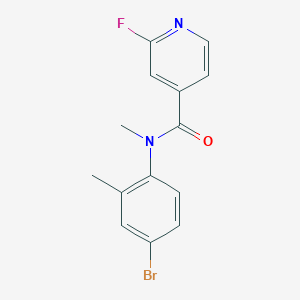
N-(4-(difluoromethoxy)phenyl)indoline-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(difluoromethoxy)phenyl)indoline-1-carbothioamide is a synthetic organic compound that belongs to the class of indoline derivatives Indoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Wissenschaftliche Forschungsanwendungen
N-(4-(difluoromethoxy)phenyl)indoline-1-carbothioamide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex indoline derivatives.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and diabetes.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
N-(4-(difluoromethoxy)phenyl)indoline-1-carbothioamide is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives have been found to impact a broad range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been found to inhibit the enzyme α-amylase, which plays a key role in carbohydrate digestion .
Pharmacokinetics
Some indole derivatives have been found to have good pharmacokinetic characteristics . The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can significantly impact their bioavailability and therapeutic efficacy .
Result of Action
Indole derivatives have been found to have a wide range of effects, depending on their specific biological activity . For example, some indole derivatives have been found to cause cell cycle arrest at the G2/M phase and induce apoptosis pathways .
Biochemische Analyse
Biochemical Properties
Indoline derivatives, including N-(4-(difluoromethoxy)phenyl)indoline-1-carbothioamide, have been found to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities . These compounds interact with multiple receptors, enzymes, and other biomolecules, contributing to their diverse biological activities .
Cellular Effects
This inhibition slows down carbohydrate digestion, leading to a decrease in the rate of glucose absorption and reducing postprandial plasma glucose levels .
Molecular Mechanism
Indoline derivatives have been shown to bind with high affinity to multiple receptors, contributing to their diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(difluoromethoxy)phenyl)indoline-1-carbothioamide typically involves the reaction of 4-(difluoromethoxy)aniline with indoline-1-carbothioamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as methanesulfonic acid. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(difluoromethoxy)phenyl)indoline-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-aminophenyl)indoline-1-carbothioamide: Another indoline derivative with similar biological activities.
N-(4-methoxyphenyl)indoline-1-carbothioamide: A structurally similar compound with different substituents on the aromatic ring.
Uniqueness
N-(4-(difluoromethoxy)phenyl)indoline-1-carbothioamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Eigenschaften
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2,3-dihydroindole-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2OS/c17-15(18)21-13-7-5-12(6-8-13)19-16(22)20-10-9-11-3-1-2-4-14(11)20/h1-8,15H,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSVJZLMXOGHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=S)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride](/img/structure/B2843343.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2843344.png)

![2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile](/img/structure/B2843346.png)
![Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2843347.png)

![1-[(cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2843352.png)
![4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-[(oxolan-2-yl)methyl]-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2843356.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2843358.png)
![2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2843359.png)
![N-[3-(2-Oxoazetidin-1-yl)phenyl]isoquinoline-1-carboxamide](/img/structure/B2843362.png)

![8-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2843364.png)
